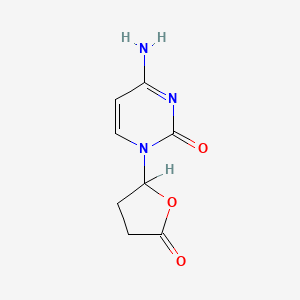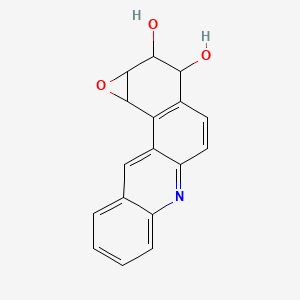
6-Amino-5-((4-anilinosulfonylphenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 265-257-5, also known as Hydrotreated Light Distillate (Petroleum), is a complex mixture of hydrocarbons obtained by treating a petroleum fraction with hydrogen in the presence of a catalyst. This process removes sulfur and other impurities, resulting in a cleaner and more stable product. The compound is widely used in various industrial applications due to its favorable properties, such as low sulfur content and high stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydrotreated Light Distillate (Petroleum) is produced through a process called hydrotreating. This involves treating a petroleum fraction with hydrogen gas in the presence of a catalyst, typically a metal such as nickel, cobalt, or molybdenum. The reaction conditions include high temperatures (300-400°C) and high pressures (30-130 atmospheres). The hydrogen reacts with sulfur, nitrogen, and oxygen compounds in the petroleum fraction, converting them into hydrogen sulfide, ammonia, and water, respectively. These by-products are then removed, resulting in a cleaner hydrocarbon mixture.
Industrial Production Methods
In industrial settings, hydrotreating is carried out in large reactors where the petroleum fraction is mixed with hydrogen and passed over a fixed bed of catalyst. The process is continuous, with the treated product being separated from the by-products and unreacted hydrogen. The catalyst bed is periodically regenerated to remove any accumulated impurities and maintain its activity.
Análisis De Reacciones Químicas
Types of Reactions
Hydrotreated Light Distillate (Petroleum) primarily undergoes reactions typical of hydrocarbons, such as combustion, oxidation, and substitution reactions.
Combustion: When burned in the presence of oxygen, it produces carbon dioxide, water, and heat.
Oxidation: In the presence of oxygen and a catalyst, it can form various oxygenated compounds.
Substitution: It can undergo halogenation reactions where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Combustion: Requires oxygen and an ignition source.
Oxidation: Requires oxygen and a catalyst, such as platinum or palladium.
Substitution: Requires halogens (chlorine, bromine) and may require a catalyst or ultraviolet light.
Major Products Formed
Combustion: Carbon dioxide and water.
Oxidation: Alcohols, aldehydes, ketones, and carboxylic acids.
Substitution: Halogenated hydrocarbons.
Aplicaciones Científicas De Investigación
Hydrotreated Light Distillate (Petroleum) is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In the preparation of biological samples and as a component in certain biochemical assays.
Medicine: As a carrier solvent in pharmaceutical formulations.
Industry: In the production of lubricants, fuels, and other petrochemical products.
Mecanismo De Acción
The primary mechanism of action for Hydrotreated Light Distillate (Petroleum) is its ability to dissolve and carry other substances. In chemical reactions, it acts as a solvent, facilitating the interaction between reactants. In biological systems, it can penetrate cell membranes and deliver active compounds to their targets. The molecular targets and pathways involved depend on the specific application and the compounds being delivered.
Comparación Con Compuestos Similares
Hydrotreated Light Distillate (Petroleum) can be compared to other hydrotreated petroleum fractions, such as Hydrotreated Heavy Distillate (Petroleum) and Hydrotreated Middle Distillate (Petroleum).
Hydrotreated Heavy Distillate (Petroleum): Contains higher molecular weight hydrocarbons and is used in the production of heavier fuels and lubricants.
Hydrotreated Middle Distillate (Petroleum): Contains hydrocarbons of intermediate molecular weight and is used in the production of diesel fuel and heating oil.
Hydrotreated Light Distillate (Petroleum) is unique due to its lower molecular weight, making it more suitable for applications requiring lighter hydrocarbons, such as solvents and carrier fluids.
Similar Compounds
- Hydrotreated Heavy Distillate (Petroleum)
- Hydrotreated Middle Distillate (Petroleum)
- Hydrotreated Naphtha (Petroleum)
- Hydrotreated Kerosene (Petroleum)
Propiedades
Número CAS |
64863-81-6 |
|---|---|
Fórmula molecular |
C22H18N4O6S2 |
Peso molecular |
498.5 g/mol |
Nombre IUPAC |
6-amino-4-hydroxy-5-[[4-(phenylsulfamoyl)phenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C22H18N4O6S2/c23-19-11-6-14-12-18(34(30,31)32)13-20(27)21(14)22(19)25-24-15-7-9-17(10-8-15)33(28,29)26-16-4-2-1-3-5-16/h1-13,26-27H,23H2,(H,30,31,32) |
Clave InChI |
XPOZNKGQILTOKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


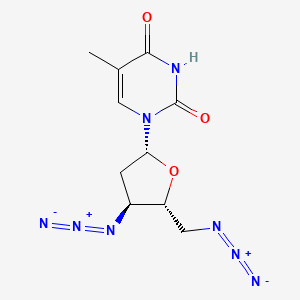
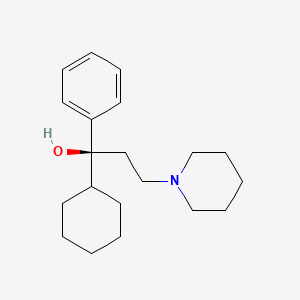
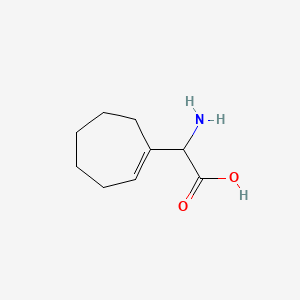
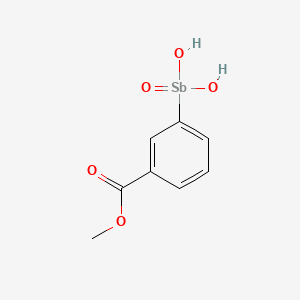
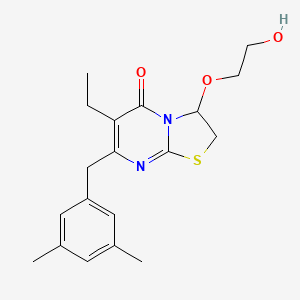
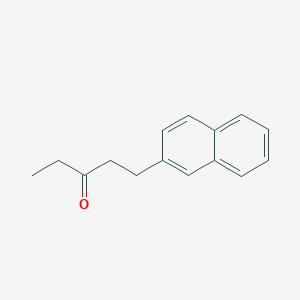
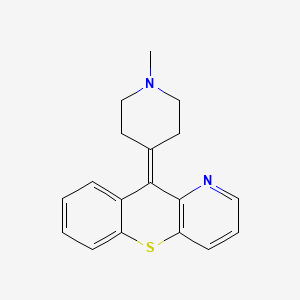

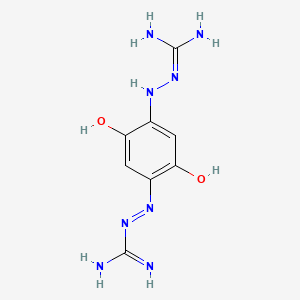
![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798494.png)

![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798507.png)
